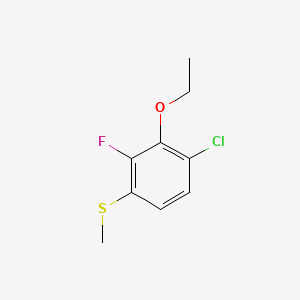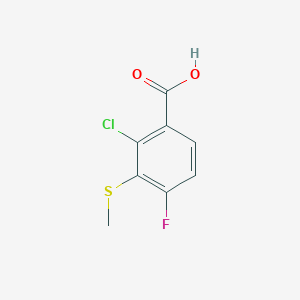![molecular formula C13H18Cl2N2O B14778698 2-amino-N-[(2,6-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14778698.png)
2-amino-N-[(2,6-dichlorophenyl)methyl]-N-propan-2-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-[(2,6-dichlorophenyl)methyl]-N-propan-2-ylpropanamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an amino group, a dichlorophenyl group, and a propanamide moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(2,6-dichlorophenyl)methyl]-N-propan-2-ylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichlorobenzyl chloride and isopropylamine.
Nucleophilic Substitution: The 2,6-dichlorobenzyl chloride undergoes a nucleophilic substitution reaction with isopropylamine to form the intermediate 2,6-dichlorobenzyl isopropylamine.
Amidation: The intermediate is then subjected to amidation with 2-amino propanoic acid to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the reaction efficiency and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-[(2,6-dichlorophenyl)methyl]-N-propan-2-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-amino-N-[(2,6-dichlorophenyl)methyl]-N-propan-2-ylpropanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Biological Research: It is used in biological assays to investigate its effects on various cellular processes and pathways.
Industrial Applications: The compound is utilized in the synthesis of other chemical intermediates and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-amino-N-[(2,6-dichlorophenyl)methyl]-N-propan-2-ylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-N-[(2,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide
- 2-amino-N-[(3,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide
- 2-amino-N-[(2,6-dichlorophenyl)methyl]-N-ethylpropanamide
Uniqueness
2-amino-N-[(2,6-dichlorophenyl)methyl]-N-propan-2-ylpropanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the isopropyl group. These structural features contribute to its distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H18Cl2N2O |
|---|---|
Peso molecular |
289.20 g/mol |
Nombre IUPAC |
2-amino-N-[(2,6-dichlorophenyl)methyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C13H18Cl2N2O/c1-8(2)17(13(18)9(3)16)7-10-11(14)5-4-6-12(10)15/h4-6,8-9H,7,16H2,1-3H3 |
Clave InChI |
KDXDCNZWEOVLMA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC1=C(C=CC=C1Cl)Cl)C(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)-2-oxoethyl]carbamate](/img/structure/B14778627.png)
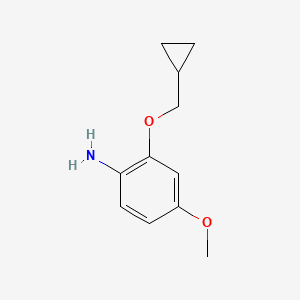
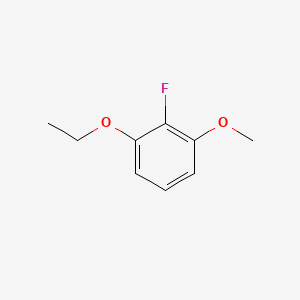
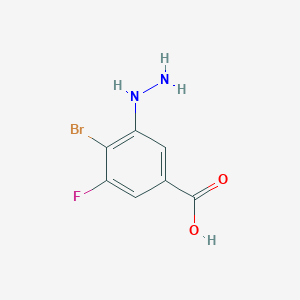
![N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-1-(4-methylsulfonylphenyl)piperazin-2-amine](/img/structure/B14778650.png)
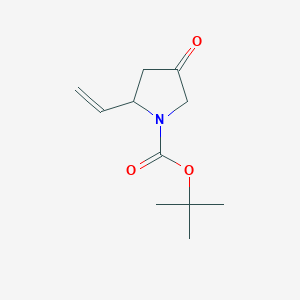
![Benzyl 2-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14778661.png)

![2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14778672.png)
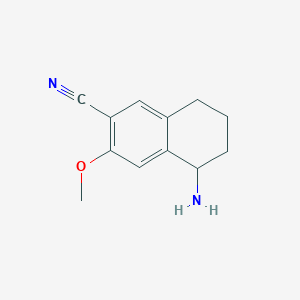
![5,12-Diphenyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B14778684.png)
![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14778691.png)
